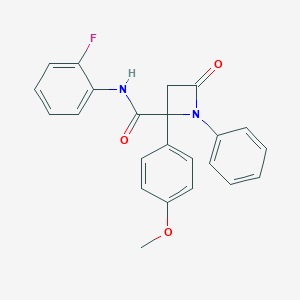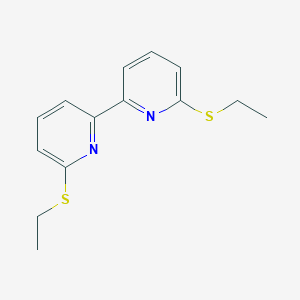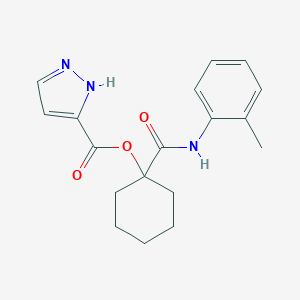
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide, commonly known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a potential therapeutic agent for the treatment of cancer and other diseases related to mTOR signaling pathways.
Wirkmechanismus
AZD-8055 inhibits N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide kinase, which is a key regulator of cell growth, proliferation, and survival. This compound is a serine/threonine kinase that exists in two distinct complexes, N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamideC1 and N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamideC2. AZD-8055 inhibits both complexes, leading to the inhibition of downstream signaling pathways, such as the PI3K-Akt-N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide pathway. This inhibition ultimately leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
AZD-8055 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, AZD-8055 has been shown to enhance the immune response to cancer cells, making it a potential immunotherapy agent. AZD-8055 has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-8055 has several advantages for laboratory experiments. It is a highly specific inhibitor of N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide kinase, and its effects can be easily measured using various analytical techniques. However, AZD-8055 has limitations as well. It has a short half-life, which limits its effectiveness in in vivo experiments. In addition, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on AZD-8055. One area of interest is the development of more potent and selective N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide inhibitors. Another area of interest is the investigation of combination therapies that include AZD-8055 and other chemotherapeutic agents. In addition, the use of AZD-8055 in combination with immunotherapy agents is an area of active research. Finally, the investigation of the potential use of AZD-8055 in treating other diseases, such as neurological disorders, is an area of future research.
Synthesemethoden
The synthesis of AZD-8055 involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with 4-methoxybenzylamine to form the intermediate Schiff base. This intermediate is then reacted with 2-phenyl-2-oxoacetic acid to form the azetidine ring. Finally, the carboxylic acid is converted to the carboxamide using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
AZD-8055 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to enhance the efficacy of other chemotherapeutic agents. AZD-8055 has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease, and metabolic disorders, such as diabetes.
Eigenschaften
Molekularformel |
C23H19FN2O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenylazetidine-2-carboxamide |
InChI |
InChI=1S/C23H19FN2O3/c1-29-18-13-11-16(12-14-18)23(22(28)25-20-10-6-5-9-19(20)24)15-21(27)26(23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28) |
InChI-Schlüssel |
PMFNYMCXWCZWHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)


![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
